![molecular formula C13H17F2NO2 B2457064 Tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate CAS No. 2248305-73-7](/img/structure/B2457064.png)
Tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate
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Overview
Description
Tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate is a chemical compound that has been gaining attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of the amino acid proline and has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.
Biochemical and Physiological Effects:
Tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate has been reported to have several biochemical and physiological effects. One study reported that this compound induces apoptosis, or programmed cell death, in cancer cells. Another study reported that tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate inhibits the activity of dipeptidyl peptidase IV, which is involved in the regulation of glucose metabolism.
Advantages and Limitations for Lab Experiments
Tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been shown to have potent antiproliferative activity against several cancer cell lines. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and its potential side effects are not well characterized.
Future Directions
There are several future directions for research on tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate. One area of research could focus on elucidating its mechanism of action and identifying its molecular targets. Another area of research could focus on optimizing its antiproliferative activity against cancer cells. Additionally, further studies could investigate its potential as a novel inhibitor of dipeptidyl peptidase IV for the treatment of type 2 diabetes.
Synthesis Methods
Tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate can be synthesized using various methods. One such method involves the reaction of tert-butyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate with 2,4-difluoroaniline in the presence of a base. Another method involves the reaction of tert-butyl 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylate with 2,4-difluorophenylhydrazine in the presence of a base. Both methods have been reported to yield tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate in good yields.
Scientific Research Applications
Tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. One study reported that this compound has antiproliferative activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Another study reported that tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate has potential as a novel inhibitor of the enzyme dipeptidyl peptidase IV, which is a target for the treatment of type 2 diabetes.
properties
IUPAC Name |
tert-butyl 3-amino-3-(2,4-difluorophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2/c1-13(2,3)18-12(17)7-11(16)9-5-4-8(14)6-10(9)15/h4-6,11H,7,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYIRIJVNJGBKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=C(C=C(C=C1)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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